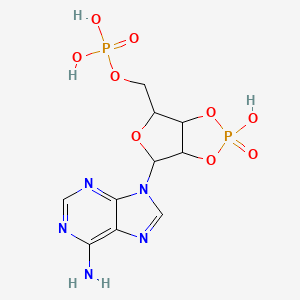
Adenosine 2',3'-cyclic phosphate 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 2’,3’-cyclic phosphate 5’-phosphate is a compound that belongs to the class of cyclic nucleotides. It is a derivative of adenosine monophosphate (AMP) where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are converted into a cyclic phosphate. This compound plays a significant role in various biological processes, including RNA metabolism and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 2’,3’-cyclic phosphate 5’-phosphate can be synthesized through a series of chemical reactions involving adenosine and phosphorylating agents. One common method involves the use of pyridine-SO3 complex and phosphoryl chloride (POCl3) to introduce the cyclic phosphate group at the 2’ and 3’ positions of adenosine . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of adenosine 2’,3’-cyclic phosphate 5’-phosphate often involves enzymatic methods due to their higher specificity and yield. Enzymes such as ribonucleases can be used to cleave RNA molecules, generating the cyclic phosphate at the 2’ and 3’ positions . This method is advantageous as it mimics natural biological processes and reduces the need for harsh chemical reagents.
Chemical Reactions Analysis
Types of Reactions
Adenosine 2’,3’-cyclic phosphate 5’-phosphate undergoes various chemical reactions, including:
Hydrolysis: The cyclic phosphate group can be hydrolyzed to form adenosine 2’-phosphate and adenosine 3’-phosphate.
Phosphorylation: It can be further phosphorylated to form higher-order phosphates.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with mild acids or bases.
Phosphorylation: Requires phosphorylating agents such as ATP or phosphoryl chloride.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Adenosine 2’-phosphate and adenosine 3’-phosphate.
Phosphorylation: Higher-order phosphates such as adenosine 2’,3’,5’-triphosphate.
Oxidation and Reduction: Various oxidized or reduced forms of adenosine derivatives.
Scientific Research Applications
Adenosine 2’,3’-cyclic phosphate 5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Plays a role in RNA metabolism and is used to study RNA cleavage and processing mechanisms.
Medicine: Investigated for its potential therapeutic effects in modulating immune responses and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of adenosine 2’,3’-cyclic phosphate 5’-phosphate involves its interaction with specific enzymes and receptors in the cell. It acts as a substrate for ribonucleases, leading to the cleavage of RNA molecules and the generation of cyclic phosphate-containing RNA fragments. These fragments play a role in regulating gene expression and cellular signaling pathways . Additionally, it can modulate the activity of certain protein kinases and phosphatases, influencing various cellular processes .
Comparison with Similar Compounds
Adenosine 2’,3’-cyclic phosphate 5’-phosphate is unique compared to other cyclic nucleotides due to its specific structure and functional properties. Similar compounds include:
Adenosine 3’,5’-cyclic phosphate (cAMP): A well-known second messenger involved in signal transduction.
Guanosine 3’,5’-cyclic phosphate (cGMP): Another cyclic nucleotide that plays a role in cellular signaling.
Inosine 2’,3’-cyclic phosphate: Similar in structure but with different biological functions.
Adenosine 2’,3’-cyclic phosphate 5’-phosphate stands out due to its dual cyclic phosphate groups, which confer unique biochemical properties and make it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O9P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(23-26(19,20)24-7)4(22-10)1-21-25(16,17)18/h2-4,6-7,10H,1H2,(H,19,20)(H2,11,12,13)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBCNJTGVMDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OP(=O)(O4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O9P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













